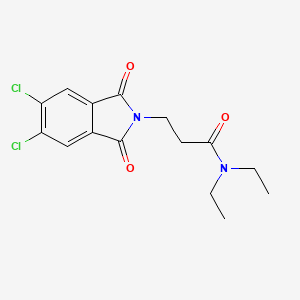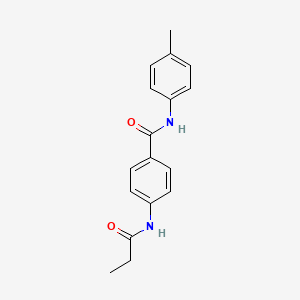
N-(4-methylphenyl)-4-(propanoylamino)benzamide
描述
N-(4-methylphenyl)-4-(propanoylamino)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with a 4-methylphenyl group and a propionylamino group attached to it
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-4-(propanoylamino)benzamide typically involves the following steps:
Acylation Reaction: The starting material, 4-methylphenylamine, undergoes acylation with propionyl chloride in the presence of a base such as pyridine to form N-(4-methylphenyl)propionamide.
Amidation Reaction: The intermediate N-(4-methylphenyl)propionamide is then reacted with 4-aminobenzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
科学研究应用
N-(4-methylphenyl)-4-(propanoylamino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of N-(4-methylphenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
N-(4-methylphenyl)-4-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propionyl group.
N-(4-methylphenyl)-4-(butyryl-amino)benzamide: Similar structure but with a butyryl group instead of a propionyl group.
Uniqueness: N-(4-methylphenyl)-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propionyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different acyl groups.
属性
IUPAC Name |
N-(4-methylphenyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-14-10-6-13(7-11-14)17(21)19-15-8-4-12(2)5-9-15/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZUFCUBQDLTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


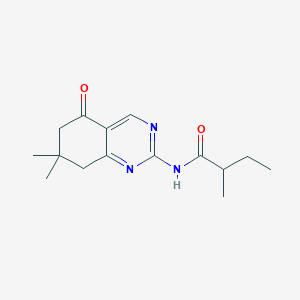
![4-BUTYL-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4240432.png)
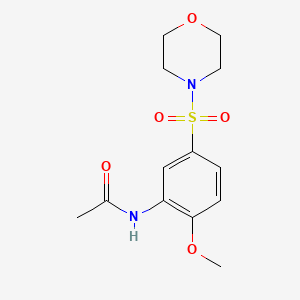
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B4240446.png)
![N-(4-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4240452.png)
![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4240456.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide](/img/structure/B4240457.png)
![N-[4-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B4240462.png)
![4-[(4-methylphenyl)amino]-3-nitrobenzonitrile](/img/structure/B4240468.png)
![methyl 2-[3-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenoxy]acetate](/img/structure/B4240475.png)
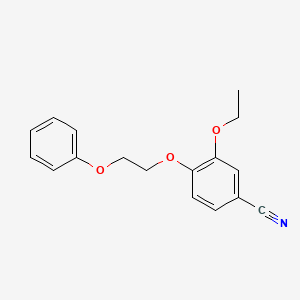
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B4240486.png)
![N-(2-methoxyethyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4240488.png)
